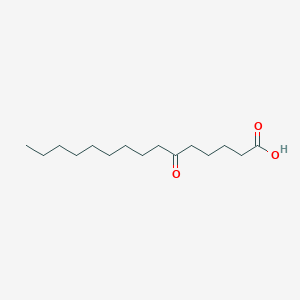

6-Oxopentadecanoic acid

Description

Properties

IUPAC Name |

6-oxopentadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-11-14(16)12-9-10-13-15(17)18/h2-13H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLAXXCDDBNEDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Oxopentadecanoic Acid: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-oxopentadecanoic acid, a C15 oxo-fatty acid. While specific experimental data for this molecule is limited in publicly available literature, this document synthesizes known structural information with established principles of organic chemistry and biochemistry to predict its properties, potential synthetic routes, and plausible biological significance. This guide is intended to serve as a foundational resource for researchers interested in the unique characteristics and potential applications of this and other long-chain oxo-fatty acids in fields ranging from materials science to drug discovery.

Molecular Structure and Identification

This compound is a saturated fatty acid derivative featuring a fifteen-carbon backbone. Its structure is characterized by a carboxylic acid functional group at one terminus (C1) and a ketone (oxo) group at the sixth carbon position (C6).

Systematic Name: this compound CAS Number: 130664-55-0[1] Molecular Formula: C₁₅H₂₈O₃[1] Molecular Weight: 256.38 g/mol [1] SMILES: CCCCCCCCCC(=O)CCCCC(=O)O

The presence of both a hydrophilic carboxylic acid head and a long hydrophobic alkyl tail, interrupted by a polar ketone group, imparts an amphipathic character to the molecule. This structure suggests potential for interesting self-assembly properties and interactions with biological membranes.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Characteristic | Rationale |

| Melting Point | Solid at room temperature, likely in the range of 40-60 °C | Based on the melting point of pentadecanoic acid (51-53 °C). The introduction of a polar ketone group may slightly alter crystal packing and thus the melting point. |

| Boiling Point | High boiling point, >300 °C at atmospheric pressure. | Long-chain carboxylic acids have high boiling points due to strong intermolecular hydrogen bonding. The ketone group will further increase polarity and boiling point. |

| Solubility | Insoluble in water. Soluble in nonpolar organic solvents (e.g., hexane, diethyl ether) and polar aprotic solvents (e.g., DMSO, DMF). | The long C15 alkyl chain dominates the molecule's polarity, making it highly lipophilic. The carboxylic acid and ketone groups will provide some solubility in more polar organic solvents. |

Synthesis and Characterization

Retrosynthetic Analysis and Potential Synthetic Routes

While a specific, published synthesis for this compound was not found, several general strategies for the synthesis of long-chain oxo-carboxylic acids can be proposed. A plausible retrosynthetic analysis is outlined below.

Caption: Retrosynthesis of this compound.

Proposed Synthetic Protocol:

-

Protection of the Carboxylic Acid: The carboxylic acid of 5-bromopentanoic acid would first be protected, for example, as a methyl or ethyl ester, to prevent it from reacting with the Grignard reagent.

-

Formation of the Grignard Reagent: The protected 5-bromopentanoate would be reacted with magnesium turnings in an anhydrous ether solvent to form the corresponding Grignard reagent.

-

Nucleophilic Addition: The Grignard reagent would then be reacted with decanal in an anhydrous ether solvent at low temperature. This would be followed by an acidic workup to yield the protected 6-hydroxypentadecanoate.

-

Deprotection: The protecting group on the carboxylic acid would be removed, for instance, by hydrolysis with aqueous acid or base.

-

Oxidation: The resulting 6-hydroxypentadecanoic acid would be oxidized to the corresponding ketone, this compound, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The ¹H NMR spectrum is expected to be complex in the alkyl region (approximately 0.8-2.5 ppm) due to overlapping methylene proton signals. Key diagnostic signals would include:

-

A triplet around 0.9 ppm corresponding to the terminal methyl group (C15).

-

A broad singlet in the downfield region (10-12 ppm) for the carboxylic acid proton.

-

Triplets around 2.2-2.5 ppm for the methylene groups alpha to the ketone (C5 and C7) and the carboxylic acid (C2).

-

-

¹³C NMR: The ¹³C NMR spectrum would provide a clearer picture of the carbon backbone. Expected chemical shifts are:

-

A signal in the range of 200-215 ppm for the ketone carbonyl carbon (C6).

-

A signal around 175-185 ppm for the carboxylic acid carbonyl carbon (C1).

-

A series of signals in the range of 20-45 ppm for the methylene carbons. The carbons alpha to the carbonyl groups (C2, C5, C7) would be shifted further downfield compared to the other methylene carbons.

-

A signal around 14 ppm for the terminal methyl carbon (C15).

-

Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation. Key fragmentation pathways for ketones include alpha-cleavage on either side of the carbonyl group. For this compound, this would result in characteristic fragment ions. The molecular ion peak (M+) at m/z 256 might be weak or absent.

Caption: Predicted MS Fragmentation Pathways.

Biological Relevance and Potential Applications

While no specific biological studies on this compound have been identified, the broader class of oxo-fatty acids is known to have diverse biological activities.

Role in Metabolism

Keto acids are key intermediates in the metabolism of amino acids and fatty acids. Long-chain fatty acids are a major energy source for many tissues, and their breakdown through β-oxidation is a fundamental metabolic process. The presence of a ketone group may influence the metabolic fate of this compound, potentially making it a substrate for different enzymatic pathways compared to its non-oxidized counterpart, pentadecanoic acid.

Signaling and Regulatory Functions

Fatty acids and their derivatives are increasingly recognized as important signaling molecules. They can act as ligands for nuclear receptors and G-protein coupled receptors, thereby influencing gene expression and cellular function. It is plausible that this compound could modulate the activity of receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism and inflammation.

Caption: Potential Signaling Role of this compound.

Potential Therapeutic Applications

Given the diverse roles of fatty acids and their derivatives in physiology and pathophysiology, this compound could be explored for various therapeutic applications. The structural similarity to signaling lipids suggests potential roles in modulating inflammation, metabolic disorders, and cellular proliferation. Further research is warranted to investigate these possibilities.

Safety and Handling

Specific safety data for this compound is not available. However, based on its chemical structure as a long-chain carboxylic acid, general precautions should be taken.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound represents an understudied member of the oxo-fatty acid family. While its fundamental chemical identity is established, a significant opportunity exists for further research to elucidate its specific physicochemical properties, develop efficient synthetic methodologies, and explore its biological functions. The predicted characteristics outlined in this guide provide a solid foundation for initiating such investigations. Future studies should focus on the experimental determination of its properties, the synthesis of sufficient quantities for biological testing, and the screening for activity in relevant cellular and in vivo models of metabolic and inflammatory diseases.

References

Sources

6-Oxo Fatty Acid Derivatives: Covalent Modulators in Lipid Metabolism

This guide serves as a technical whitepaper on 6-oxo fatty acid derivatives , specifically focusing on their role as Electrophilic Fatty Acids (EFAs) in lipid metabolism. The narrative prioritizes the mechanistic action of these compounds as covalent modifiers of nuclear receptors (specifically PPARs) and provides actionable protocols for their study in metabolic disease research.

Technical Guide & Research Protocols

Executive Summary: The Rise of Electrophilic Fatty Acids

In the landscape of lipid metabolism research, 6-oxo fatty acid derivatives (e.g., 6-oxo-octadecatrienoic acid or 6-oxo-OTE) represent a distinct class of bioactive lipids known as Electrophilic Fatty Acids (EFAs) . Unlike traditional fatty acids that serve primarily as fuel or structural components, 6-oxo derivatives possess an

The primary target of these derivatives is the Peroxisome Proliferator-Activated Receptor gamma (PPAR

Chemical Identity & Mechanistic Insight

The Pharmacophore: -Unsaturated Ketone

The biological potency of 6-oxo derivatives stems from the "enone" structure located at the C6 position. This structure acts as a Michael Acceptor , allowing the molecule to undergo a conjugate addition reaction with protein thiols.

-

Compound of Interest: 6-oxo-octadecatrienoic acid (6-oxo-OTE).

-

Precursor: Often derived from the oxidation of

-linolenic acid (GLA, 18:3n-6) or -

Reaction Mechanism:

Target Specificity: PPAR Cys285

While synthetic drugs like Rosiglitazone bind PPAR

-

Significance: This covalent modification stabilizes Helix 12 of the receptor, recruiting co-activators (e.g., SRC-1) and driving the transcription of genes involved in fatty acid uptake (CD36, aP2) and mitochondrial biogenesis.

-

Selectivity: The specific geometry of the 6-oxo group allows it to access the Cys285 pocket, a feature shared with other endogenous nitro-fatty acids but distinct from most dietary lipids.

Mechanistic Pathway Diagram

The following diagram illustrates the signaling cascade initiated by 6-oxo fatty acids.

Caption: Signal transduction pathway of 6-oxo fatty acids from enzymatic generation to PPAR

Experimental Protocols

To rigorously study 6-oxo fatty acid derivatives, researchers must employ protocols that account for their reactivity and stability.

Synthesis & Handling (General Protocol)

Note: 6-oxo derivatives are light- and oxygen-sensitive. All steps should be performed under inert gas (Argon/Nitrogen) and low light.

-

Starting Material: Begin with the corresponding hydroxy-fatty acid (e.g., 6-hydroxy-octadecatrienoic acid).

-

Oxidation:

-

Reagent: Dess-Martin Periodinane (DMP) is preferred over Jones reagent to prevent over-oxidation of double bonds.

-

Condition: Dissolve hydroxy-FA in anhydrous dichloromethane (DCM). Add 1.2 eq DMP at 0°C. Stir for 2-4 hours.

-

-

Purification:

-

Quench with saturated

. -

Extract with diethyl ether.

-

Crucial Step: Purify via Normal Phase HPLC (Silica) using a Hexane:Ethyl Acetate gradient. Avoid acidic modifiers that might catalyze isomerization.

-

-

Storage: Store at -80°C in ethanol or DMSO, purged with Argon.

Covalent Binding Assay (Mass Spectrometry)

This assay confirms if your derivative is truly binding covalently to the target protein.

-

Reagents: Recombinant PPAR

-LBD (Ligand Binding Domain), 6-oxo-OTE (10 -

Workflow:

-

Incubate PPAR

-LBD (5 -

Perform Tryptic Digestion (Trypsin Gold, overnight).

-

Analyze via LC-MS/MS (Orbitrap or Q-TOF).

-

Data Analysis: Search for a mass shift of +[Molecular Weight of Ligand] on the peptide fragment containing Cys285 .

-

Success Metric: A mass shift corresponding to the ligand indicates covalent adduct formation.

-

Adipocyte Differentiation Assay (Functional Readout)

Determines the metabolic potency of the derivative.

-

Cell Line: 3T3-L1 pre-adipocytes.

-

Differentiation Media: DMEM + 10% FBS + Insulin + Dexamethasone + IBMX.

-

Treatment:

-

Vehicle (DMSO)

-

Rosiglitazone (1

M) - Positive Control -

6-oxo-OTE (1, 10, 50

M)

-

-

Timeline: Treat cells at Day 0 and Day 2. Harvest at Day 7.

-

Readout:

-

Oil Red O Staining: Quantify lipid accumulation (absorbance at 520 nm).

-

qPCR: Measure mRNA levels of Adipoq (Adiponectin) and Fabp4.

-

Data Presentation: Comparative Potency

The following table summarizes the typical pharmacological profile of 6-oxo derivatives compared to standard ligands.

| Parameter | Rosiglitazone (Drug) | 6-oxo-OTE (EFA) | 9-oxo-OTA (Isomer) |

| Primary Target | PPAR | PPAR | PPAR |

| Binding Mode | Reversible (H-bonds) | Covalent (Thiol adduct) | Reversible/Weak |

| Binding Site | LBD Pocket | Cys285 | LBD Pocket |

| Potency (EC50) | ~50 nM | ~500 nM - 1 | ~5-10 |

| Adipogenesis | High (Strong induction) | Moderate (Partial agonist) | Low |

| Side Effects | Edema, Weight Gain | Lower risk (Partial agonism) | N/A |

Workflow Visualization

This diagram outlines the logical flow for characterizing a novel 6-oxo fatty acid derivative in a drug discovery context.

Caption: Step-by-step experimental workflow for validating 6-oxo fatty acid bioactivity.

References

-

Structural basis for the activation of PPARgamma by oxidized fatty acids. Source: National Institutes of Health (PMC) Significance: Defines the covalent binding mechanism of oxo-fatty acids to Cys285.

-

9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor alpha. Source: Kyoto University / Lipids Journal Significance: Contrasts the specificity of 9-oxo vs. 6-oxo isomers.

-

Covalent peroxisome proliferator-activated receptor gamma binding by nitro-fatty acids. Source: ResearchGate / Journal of Biological Chemistry Significance: Establishes the paradigm of electrophilic fatty acids as partial agonists.

-

Molecular Actions of PPARalpha in Lipid Metabolism and Inflammation. Source: Oxford Academic / Endocrine Reviews Significance: Provides the broader context of PPAR signaling in metabolic disease.

Sources

Difference between 6-oxopentadecanoic acid and 5-oxo fatty acids

The following technical guide provides an in-depth analysis comparing 6-oxopentadecanoic acid (a specific odd-chain, keto-fatty acid) and 5-oxo fatty acids (specifically the bioactive mediator 5-oxo-ETE).

Structural Biology, Metabolic Fate, and Pharmacological Divergence

Executive Summary

This guide delineates the critical distinctions between This compound (6-oxo-C15) and the class of 5-oxo fatty acids (prototyped by 5-oxo-ETE ). While both share a keto-functionalized lipid backbone, their biological roles are diametrically opposed. 5-oxo-ETE is a potent, enzymatically regulated pro-inflammatory mediator acting through the G-protein coupled receptor OXER1 . In contrast, This compound is primarily a synthetic structural probe or minor metabolic intermediate, lacking the specific pharmacophore required for high-affinity receptor binding. This document explores their structural chemistry, signaling pathways, and experimental handling.

Part 1: Chemical & Structural Biology

The fundamental difference lies in the position of the ketone group , the chain length , and the degree of unsaturation . These physicochemical properties dictate their interaction with biological membranes and protein receptors.

Structural Comparison Matrix

| Feature | 5-Oxo-Eicosatetraenoic Acid (5-oxo-ETE) | This compound |

| Carbon Chain | C20 (Arachidonic acid derivative) | C15 (Pentadecanoic acid derivative) |

| Keto Position | C5 (Gamma-position relative to carboxyl) | C6 (Delta-position relative to carboxyl) |

| Unsaturation | Polyunsaturated (4 cis/trans double bonds) | Typically Saturated (Alkyl chain) |

| Origin | Enzymatic (5-LOX | Synthetic / Minor Oxidative Metabolite |

| Physiological Role | Eosinophil Chemoattractant (Potent) | Metabolic Intermediate / Structural Probe |

| Receptor | OXER1 (GPCR) | Unknown / Likely Inactive at OXER1 |

The Pharmacophore Mismatch

The OXER1 receptor binding pocket is highly stereoselective. It recognizes the cis-double bonds at

-

5-oxo-ETE: The

double bond (conjugated with the C5 ketone) creates a planar region essential for receptor docking. -

6-oxo-C15: The shift of the ketone to C6 and the absence of the

double bond disrupts this conjugation. Furthermore, the C15 chain is too short to occupy the hydrophobic channel fully, and the odd-chain length alters the "register" of the tail within the lipid bilayer.

Part 2: Biosynthesis & Metabolic Pathways[1]

5-Oxo Fatty Acids: The Inflammatory Cascade

5-oxo-ETE is generated through a tightly regulated enzymatic cascade during oxidative stress or inflammation.

-

Initiation: Arachidonic acid is converted to 5(S)-HETE by 5-Lipoxygenase (5-LOX) .

-

Oxidation: 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH) oxidizes 5(S)-HETE to 5-oxo-ETE using NADP+ as a cofactor.

-

Signaling: 5-oxo-ETE binds OXER1, triggering calcium mobilization and chemotaxis.

This compound: The Odd-Chain Fate

This compound does not follow the arachidonic acid cascade.

-

Origin: It is typically synthesized via remote functionalization (e.g., organocadmium coupling) or arises from non-enzymatic oxidation of pentadecanoic acid (C15:0).

-

Catabolism: As an odd-chain fatty acid derivative, it undergoes

-oxidation .[1]-

The keto group at C6 poses a hurdle for standard acyl-CoA dehydrogenases.

-

It likely requires 2,4-dienoyl-CoA reductase or auxiliary enzymes to bypass the keto-obstacle, eventually yielding Propionyl-CoA (which enters the Krebs cycle via succinyl-CoA).

-

Pathway Visualization

The following diagram contrasts the inflammatory signaling of 5-oxo-ETE with the catabolic fate of 6-oxo-C15.

Figure 1: Divergent pathways of 5-oxo-ETE (Signaling) vs. This compound (Energy Metabolism).

Part 3: Experimental Protocols

Synthesis of this compound (Methyl Ester)

Context: Used for structural probing or as a standard. Principle: Reaction of an organocadmium reagent with a mono-ester acid chloride (Remote Functionalization).

-

Reagent Prep: Prepare di-n-nonylcadmium from nonylmagnesium bromide and anhydrous cadmium chloride in dry ether.

-

Acylation: React the organocadmium reagent with 5-methoxycarbonylpentanoyl chloride (derived from adipic acid monomethyl ester).

-

Conditions: Reflux in benzene/ether for 1 hour.

-

Workup: Hydrolyze with dilute sulfuric acid, extract with ether, and wash with sodium carbonate.

-

Purification: Distillation under reduced pressure or silica gel chromatography (Hexane:EtOAc gradient).

-

Validation: Verify structure via NMR. The C6-keto group will show a distinct triplet at

ppm (alpha to carbonyl) and the terminal methyl at

Enzymatic Generation of 5-oxo-ETE

Context: Generating biologically active standard for receptor assays. Principle: Biosynthesis using recombinant 5-HEDH.

-

Substrate: Dissolve 5(S)-HETE (10 µM) in Tris buffer (pH 7.4).

-

Cofactor: Add NADP+ (1 mM) and PMS (Phenazine methosulfate, 20 µM) to regenerate the cofactor.

-

Enzyme: Add microsomal fraction containing 5-HEDH (from PMA-stimulated human neutrophils or recombinant source).

-

Incubation: Incubate at 37°C for 30 minutes.

-

Extraction: Stop reaction with cold methanol. Extract lipids using solid-phase extraction (C18 cartridges).

-

HPLC Isolation: Separate on a C18 Reverse-Phase column (MeOH:H2O:Acetic Acid 75:25:0.01). 5-oxo-ETE elutes later than 5-HETE due to increased hydrophobicity.

Part 4: Therapeutic Implications

Drug Development Context

-

5-oxo-ETE: A primary target for anti-asthmatic drugs . Antagonists of the OXER1 receptor are in development to block eosinophil migration into asthmatic airways.

-

This compound: May serve as a negative control in structure-activity relationship (SAR) studies. Its inability to activate OXER1 confirms the necessity of the C5-keto position and the

double bond.

Biomarker Analysis

Researchers analyzing lipidomics data must distinguish these peaks.

-

Mass Spectrometry:

-

5-oxo-ETE (C20H30O3): m/z 317 [M-H]-. Fragmentation yields ions characteristic of the C5-keto/

system. -

This compound (C15H28O3): m/z 255 [M-H]-.

-

Note: Confusing these two is unlikely due to the mass difference, but confusion with 5-oxopentadecanoic acid (a positional isomer) is possible and requires chromatographic resolution.

-

References

-

Powell, W. S., & Rokach, J. (2013). The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor. Progress in Lipid Research. Link

-

Grant, G. E., et al. (2009). 5-Oxo-ETE and the OXE receptor. Prostaglandins & Other Lipid Mediators.[2] Link

-

Jones, R. G. (1947). The Synthesis of Some Long-chain Aliphatic Acids. Journal of the American Chemical Society. (Reference for organocadmium synthesis of keto acids). Link

-

Pfeffer, P. E., et al. (1972). Remote Functionalization Reactions as Conformational Probes. Journal of Organic Chemistry. (Specific synthesis of this compound). Link

-

Venn-Watson, S., et al. (2020). Efficacy of dietary odd-chain saturated fatty acids pentadecanoic acid and heptadecanoic acid in conditions associated with metabolic syndrome. Scientific Reports. (Context on C15 fatty acid metabolism). Link

Sources

Whitepaper: Unraveling the Thermodynamic Stability of ε-Keto Fatty Acids

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Epsilon (ε)-keto fatty acids, characterized by a ketone group at the C-6 position, are a class of molecules with growing significance in metabolic research and as intermediates in pharmaceutical synthesis. Their utility, however, is intrinsically linked to their chemical stability. This guide provides a comprehensive exploration of the thermodynamic principles governing the stability of ε-keto fatty acids. We will deconstruct the key intramolecular reactions that dictate their degradation profiles, analyze the environmental factors that modulate their stability, and present robust experimental workflows for their assessment. This document is intended to serve as a foundational resource for scientists navigating the challenges of handling, formulating, and analyzing these versatile molecules.

Introduction: The Significance of ε-Keto Fatty Acid Stability

Fatty acids containing a ketone functionality are pivotal in numerous biological and chemical processes. While α- and β-keto acids are extensively studied due to their roles in metabolism and organic synthesis, ε-keto fatty acids present a unique set of properties and stability challenges.[1][2] Their position, distal from the activating influence of the carboxyl group, might suggest greater stability. However, the six-carbon spacing between the ketone and the carboxylic acid introduces a critical potential for intramolecular cyclization, a dominant factor in their thermodynamic landscape.

Understanding the stability of these molecules is paramount for:

-

Drug Development: For ε-keto fatty acids that are active pharmaceutical ingredients (APIs) or key precursors, predicting shelf-life, defining storage conditions, and identifying potential degradants are non-negotiable aspects of regulatory approval.

-

Metabolic Research: In studies of fatty acid oxidation and ketogenesis, distinguishing between enzymatic conversion and spontaneous degradation is crucial for accurate interpretation of results.[3][4][5]

-

Chemical Synthesis: Optimizing reaction conditions to favor the desired linear form over thermodynamically stable byproducts requires a deep understanding of the underlying equilibria.[1]

This guide moves beyond a simple recitation of facts to explain the causal relationships that underpin the stability of ε-keto fatty acids, providing the field-proven insights necessary for robust scientific investigation.

Fundamental Principles of Chemical Stability

The thermodynamic stability of an ε-keto fatty acid is not defined by a single property but is the result of competing chemical equilibria. The molecule's structure inherently contains the seeds of its own transformation.

Keto-Enol Tautomerism: The Ever-Present Equilibrium

Like all carbonyl compounds with an α-hydrogen, ε-keto fatty acids exist in a state of equilibrium between their keto and enol forms.[6]

Caption: Keto-Enol Tautomerism in ε-Keto Fatty Acids.

For simple ketones, this equilibrium overwhelmingly favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond.[6] The stability of the enol form can be enhanced by factors such as conjugation and intramolecular hydrogen bonding, though these are less pronounced in ε-keto fatty acids compared to, for example, 1,3-dicarbonyl systems.[7][8] While the enol form is a minor component at equilibrium, its formation is mechanistically significant as it provides a pathway for reactions at the α-carbon.

The Defining Instability Pathway: Intramolecular Cyclization

The most significant factor governing the stability of ε-keto fatty acids is their propensity to undergo intramolecular cyclization. The six-carbon backbone is perfectly arranged to form a thermodynamically stable, low-strain six-membered ring through the nucleophilic attack of the carboxylate oxygen onto the ketone's electrophilic carbon.

Caption: Dominant instability pathway for ε-keto fatty acids.

This process results in the formation of a cyclic hemiketal, which can exist in equilibrium with the open-chain form. The position of this equilibrium is highly dependent on environmental conditions, particularly pH and solvent. The favorability of this six-membered ring formation is a classic example of thermodynamic control, where the more stable product is formed, even if the rate of formation is slow.

Key Factors Modulating Thermodynamic Stability

The thermodynamic landscape of an ε-keto fatty acid is not static. It is dynamically influenced by several external factors, which must be controlled in experimental and manufacturing settings.

| Factor | Effect on Stability | Mechanistic Rationale |

| pH | Decreased stability at both low and high pH. | Acidic (Low pH): The ketone oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and accelerating the rate of intramolecular nucleophilic attack by the neutral carboxylic acid group.[6] |

| Alkaline (High pH): The carboxylic acid is deprotonated to the highly nucleophilic carboxylate anion, which readily attacks the ketone. The formation of the enolate is also favored, opening other potential reaction pathways. | ||

| Temperature | Decreased stability with increasing temperature. | Provides the necessary activation energy to overcome the kinetic barrier for degradation reactions, primarily intramolecular cyclization. Follows the principles of the Arrhenius equation. |

| Solvent Polarity | Stability is solvent-dependent. | Protic solvents (e.g., water, alcohols) can stabilize the transition state of the cyclization reaction through hydrogen bonding, potentially accelerating degradation. Non-polar, aprotic solvents may slow this process. The nature of the solvent also influences the keto-enol equilibrium.[8] |

| Presence of Nucleophiles | Decreased stability. | External nucleophiles (e.g., amines in buffer systems, alcohols) can compete with the intramolecular reaction, leading to the formation of other adducts. |

Experimental Design for Stability Assessment

A robust evaluation of stability is not merely observational; it is a structured, self-validating system designed to identify and quantify degradation pathways. The gold standard is a forced degradation (or stress testing) study .

Expertise in Action: The objective of a forced degradation study is not to destroy the molecule, but to accelerate its degradation in a controlled manner to predict its long-term stability and to generate its potential degradants for analytical method validation. The choice of stressors is therefore critical and must be mechanistically informed.

Workflow for a Forced Degradation Study

Caption: Experimental workflow for a forced degradation study.

Detailed Experimental Protocol: Stability-Indicating HPLC-MS Method

This protocol describes a self-validating system where the analytical method's ability to resolve the parent compound from its degradation products is confirmed by the study itself.

Objective: To develop and validate an HPLC-MS method for quantifying an ε-keto fatty acid and identifying its primary degradants under forced degradation conditions.

Materials:

-

ε-Keto fatty acid standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (for mobile phase)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Class A volumetric flasks and pipettes

-

HPLC system with UV/PDA detector coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for accurate mass)

Methodology:

-

Stock Solution Preparation:

-

Accurately weigh and dissolve the ε-keto fatty acid in a suitable solvent (e.g., acetonitrile) to prepare a 1 mg/mL stock solution.

-

Causality Note: Acetonitrile is often chosen for its miscibility with water and its UV transparency. It is also aprotic, minimizing solvent-induced degradation prior to the stress test.

-

-

Forced Degradation Sample Preparation:

-

For each condition, dilute the stock solution into separate reaction vials to a working concentration of ~100 µg/mL using the stressor solution.

-

Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature. Trustworthiness Note: Base-catalyzed reactions are often much faster; a lower temperature prevents complete degradation before the first time point.

-

Oxidation: 3% H₂O₂. Incubate at room temperature.

-

Control: Dilute with the solvent used for the stressors (e.g., 50:50 water:acetonitrile). Keep at 4°C.

-

-

Time-Point Sampling:

-

At specified intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Immediately quench the reaction. For acid/base samples, neutralize with an equimolar amount of base/acid. For all samples, dilute into a cold mobile phase to halt the reaction.

-

Transfer to HPLC vials for analysis.

-

-

HPLC-MS Analysis:

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 15 minutes. This must be optimized to achieve separation.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30°C.

-

UV Detection: Monitor at the λmax of the keto-acid and at a broad range (e.g., 200-400 nm) with a PDA detector.

-

MS Detection: Use electrospray ionization (ESI) in both positive and negative modes. Perform a full scan to find the parent ion and its degradants, followed by targeted MS/MS on those ions to aid in structural elucidation.[9][10]

-

-

Data Analysis & Self-Validation:

-

Peak Purity: Assess the peak purity of the parent compound in the stressed samples using the PDA detector. A pure peak indicates the method is "stability-indicating."

-

Mass Balance: Calculate the mass balance. The sum of the parent peak area and the areas of all degradation product peaks should remain constant over time. A good mass balance (~95-105%) validates that all major products are detected.

-

Degradant Identification: Use the accurate mass data from the MS to propose elemental compositions for the degradants. The most likely degradant will correspond to the cyclized hemiketal, which will have the same molecular formula and mass as the parent but a different retention time.

-

Conclusion and Future Perspectives

The thermodynamic stability of ε-keto fatty acids is a delicate balance, primarily dictated by the intramolecular equilibrium between the linear chain and a more stable six-membered cyclic hemiketal. This equilibrium is profoundly influenced by pH, temperature, and solvent choice. For researchers and drug developers, a proactive and mechanistically informed approach to stability testing is essential. By employing systematic forced degradation studies coupled with robust, stability-indicating analytical methods like HPLC-MS, one can confidently characterize degradation pathways, establish safe handling and storage conditions, and ensure the integrity and efficacy of these valuable molecules. As the applications for ε-keto fatty acids expand, a thorough understanding of their inherent stability will remain a cornerstone of successful research and development.

References

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

Rahman, M. M., & Arasu, A. V. (2021). Characterisation and stability analysis of eutectic fatty acid as a low cost cold energy storage phase change material. ResearchGate. [Link]

-

Quora. (2017). What are the factors that govern the stability of keto-enol tautomerism?. Quora. [Link]

-

Ali, R., & Anjum, F. (2024). Biochemistry, Ketogenesis. NCBI Bookshelf. [Link]

-

AccessMedicine. (n.d.). Fatty Acid Oxidation & Ketogenesis. Harper's Illustrated Biochemistry, 31e. [Link]

-

Li, S., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-

Cooper, A. J. L., Ginos, J. Z., & Meister, A. (1983). Synthesis and properties of the α-keto acids. ResearchGate. [Link]

-

Botham, K. M., & Mayes, P. A. (2023). Oxidation of Fatty Acids: Ketogenesis. AccessScience. [Link]

-

AccessMedicine. (n.d.). Oxidation of Fatty Acids: Ketogenesis. Harper's Illustrated Biochemistry, 31e. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. [Link]

-

ResearchGate. (n.d.). Thermodynamic cycle used to explore the relative stability of keto and hydrate species of ketone moieties 1-13 in aqueous solution. [Link]

-

Wikipedia. (n.d.). Ketogenesis. [Link]

-

Doctor 2023. (n.d.). Degradation Of Fatty Acids. [Link]

-

Leskovac, V., et al. (2010). Thermodynamics of fatty acid degradation. PubMed. [Link]

-

Davy, J., et al. (2009). Conjugation of keto fatty acids to glutathione in plant tissues. Characterization and quantification by HPLC-tandem mass spectrometry. PubMed. [Link]

-

AccessMedicine. (n.d.). Oxidation of Fatty Acids: Ketogenesis. Harper's Illustrated Biochemistry, 33rd Edition. [Link]

-

Li, Y., et al. (2022). Low Temperature Affects Fatty Acids Profiling and Key Synthesis Genes Expression Patterns in Zanthoxylum bungeanum Maxim. MDPI. [Link]

-

Afshar, M. M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma. The Capital Region of Denmark's Research Portal. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Ketogenesis - Wikipedia [en.wikipedia.org]

- 5. doctor2023.jumedicine.com [doctor2023.jumedicine.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. quora.com [quora.com]

- 9. Conjugation of keto fatty acids to glutathione in plant tissues. Characterization and quantification by HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.regionh.dk [research.regionh.dk]

Metabolic and Signaling Pathways of Pentadecanoic Acid and its Bioactive Metabolites

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid primarily sourced from ruminant fats, has emerged as a crucial bioactive molecule with demonstrated links to improved metabolic, cardiovascular, and cellular health. While the direct signaling activities of C15:0 are well-documented, recent discoveries have unveiled a sophisticated network of metabolic pathways that convert C15:0 into distinct analogs with their own unique and potent biological functions. This guide provides a detailed technical overview of these metabolic pathways, moving beyond the canonical β-oxidation to explore the formation and function of its oxidized and conjugated derivatives. We delve into the enzymatic processes that create these analogs, the novel signaling cascades they command, and the state-of-the-art methodologies required for their investigation. This document serves as a foundational resource for researchers and drug development professionals seeking to understand and harness the therapeutic potential of the C15:0 metabolome.

Foundational Bioactivity of Pentadecanoic Acid (C15:0): The Parent Molecule

To comprehend the significance of its metabolites, one must first understand the pleiotropic activities of the precursor, pentadecanoic acid. Unlike its even-chain counterparts, C15:0 possesses a unique metabolic and signaling profile that underpins its health benefits.

Sources and Anaplerotic Metabolism

The primary dietary source of C15:0 is ruminant fat, particularly from dairy products, making circulating C15:0 a reliable biomarker for dairy fat intake.[1] Minor endogenous production can occur from gut-derived propionate or through the α-oxidation of larger fatty acids like phytanic acid.[1][2]

The metabolism of C15:0 via mitochondrial β-oxidation is distinct. It yields six molecules of acetyl-CoA and, crucially, one molecule of propionyl-CoA.[3] This propionyl-CoA is subsequently carboxylated to succinyl-CoA, an intermediate that directly replenishes the Tricarboxylic Acid (TCA) cycle.[3] This process, known as anaplerosis, enhances mitochondrial function, particularly by augmenting succinate-driven respiration at Complex II of the electron transport chain.[3][4]

Direct Molecular Targets and Signaling

C15:0 is not merely a fuel source; it is a multi-modal signaling molecule that engages key cellular receptors and pathways to regulate metabolism, inflammation, and cellular aging.[3][5]

-

PPAR Activation: C15:0 acts as a dual partial agonist of Peroxisome Proliferator-Activated Receptors alpha (PPAR-α) and delta (PPAR-δ), master regulators of lipid metabolism and energy homeostasis.[3]

-

AMPK/mTOR Axis Modulation: It activates AMP-activated protein kinase (AMPK), the cell's central energy sensor, while simultaneously inhibiting the mechanistic target of rapamycin (mTOR), a key promoter of anabolic growth.[4][6] This coordinated action mimics a state of caloric restriction, shifting cellular metabolism towards energy efficiency and stress resistance.

-

HDAC6 Inhibition: C15:0 selectively inhibits Histone Deacetylase 6 (HDAC6), a cytosolic enzyme involved in protein quality control and cell motility, an activity linked to its anti-cancer properties.[3]

-

Anti-Inflammatory Signaling: It directly attenuates pro-inflammatory signaling cascades, including the JAK-STAT and NF-κB pathways, leading to a reduction in inflammatory cytokines like TNF-α and IL-6.[3]

These integrated actions contribute to the favorable associations observed between higher C15:0 levels and reduced risk for type 2 diabetes, cardiovascular disease, and nonalcoholic fatty liver disease.[3]

The Endocannabinoid Axis: Metabolism to Pentadecanoylcarnitine (PDC)

A groundbreaking discovery has revealed that C15:0 is a precursor to a potent, full-acting endocannabinoid, Pentadecanoylcarnitine (PDC).[7] This pathway represents a significant expansion of C15:0's known biological functions, linking it directly to the regulation of neurological and immune responses.

Formation of Pentadecanoylcarnitine

PDC is formed through the conjugation of pentadecanoic acid with L-carnitine. This reaction is catalyzed by carnitine acyltransferases, enzymes responsible for transporting fatty acids into the mitochondria for β-oxidation. While this is a standard step in fatty acid metabolism, the resulting PDC molecule has been shown to possess its own profound, extra-mitochondrial signaling functions.

PDC as a Full Agonist of Cannabinoid Receptors

PDC has been identified as only the second endogenous molecule capable of fully activating both the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1][7] This is a critical finding, as the endocannabinoid system is a central regulator of inflammation, pain perception, mood, and appetite.

-

CB1 Receptor Activation: Primarily located in the central nervous system, CB1 activation by PDC suggests a role in modulating neurotransmission, with potential implications for mood and neurological health.[1]

-

CB2 Receptor Activation: Predominantly found on immune cells, CB2 activation is strongly associated with anti-inflammatory and immunomodulatory effects.[1] PDC's action at this receptor provides a direct mechanistic link to the potent anti-inflammatory properties attributed to C15:0.

The discovery of PDC positions C15:0 as a pro-drug for a powerful endocannabinoid, offering a novel therapeutic axis for conditions involving dysregulation of the endocannabinoid system.[7]

Oxidative Metabolism via Cytochrome P450 (CYP) Pathways

Beyond conjugation, C15:0 is a substrate for oxidative enzymes, primarily the Cytochrome P450 (CYP) monooxygenase superfamily. These enzymes introduce hydroxyl groups into the fatty acid chain, creating oxidized analogs with potentially novel bioactivities.

ω- and (ω-1)-Hydroxylation

The CYP4 family of enzymes specializes in the ω-hydroxylation of fatty acids, adding a hydroxyl group to the terminal (ω) or sub-terminal (ω-1) carbon.[8] This is a well-established pathway for the metabolism of various saturated and unsaturated fatty acids and serves as a critical first step in their alternative catabolism.

-

Formation of Hydroxy-C15:0: C15:0 enters the endoplasmic reticulum where it is hydroxylated by CYP4 enzymes (e.g., CYP4A family) to form 15-hydroxy-pentadecanoic acid (15-OH-C15:0) or 14-hydroxy-pentadecanoic acid (14-OH-C15:0).

-

Conversion to Dicarboxylic Acids: These ω-hydroxy fatty acids are subsequently oxidized by cytosolic alcohol and aldehyde dehydrogenases. This two-step process converts the terminal hydroxyl group into a carboxylic acid, yielding a C15-dicarboxylic acid (pentadecanedioic acid).

These dicarboxylic acids are more water-soluble and can undergo β-oxidation from both ends, serving as an alternative energy source, particularly when mitochondrial fatty acid oxidation is impaired. Furthermore, ω-hydroxy fatty acids and dicarboxylic acids derived from other fatty acids are known to be signaling molecules, including acting as PPAR agonists, suggesting that these C15:0 derivatives may possess similar activities.[9]

Methodologies for the Study of Oxidized C15:0 Analogs

The investigation of these novel metabolites requires robust and sensitive analytical workflows. The low endogenous concentrations and isomeric nature of oxidized fatty acids present significant analytical challenges. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for their identification and quantification.

Experimental Protocol: A Self-Validating Workflow

A trustworthy protocol for analyzing oxidized C15:0 analogs involves meticulous sample handling, efficient extraction, sensitive detection, and rigorous validation.

Step-by-Step Methodology:

-

Sample Collection & Handling (Causality: Prevent Auto-oxidation): Collect biological samples (plasma, tissues) into tubes containing antioxidants like butylated hydroxytoluene (BHT) to quench non-enzymatic lipid peroxidation during processing and storage. Flash-freeze samples immediately in liquid nitrogen and store at -80°C.

-

Internal Standard Spiking (Causality: Ensure Accurate Quantification): Prior to extraction, spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., d4-15-OH-C15:0). This standard mimics the analyte's behavior through extraction and ionization, correcting for sample loss and matrix effects, thus ensuring the system is self-validating.

-

Lipid Extraction (Causality: Isolate Analytes from Complex Matrix): Perform a liquid-liquid extraction using a solvent system optimized for lipids, such as a Folch (chloroform:methanol) or Bligh-Dyer extraction. For more targeted analysis of oxidized lipids, solid-phase extraction (SPE) with a specialized cartridge can be used to enrich the sample for hydroxylated species.[10]

-

Derivatization (Optional, Causality: Improve Chromatographic Separation/Sensitivity): For analysis by gas chromatography-mass spectrometry (GC-MS), the carboxylic acid and hydroxyl groups must be derivatized (e.g., silylation) to increase volatility. This is generally not required for modern LC-MS/MS methods.

-

LC-MS/MS Analysis (Causality: Achieve Sensitive and Specific Detection):

-

Chromatography: Use a reverse-phase C18 column to separate the different oxidized analogs based on their polarity. Isomers (e.g., 14-OH-C15:0 vs. 15-OH-C15:0) can often be resolved with optimized gradients.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting the specific precursor ion (e.g., m/z for OH-C15:0) and a characteristic product ion generated upon fragmentation, providing two layers of specificity.

-

-

Data Analysis & Validation: Quantify the endogenous analyte by comparing its peak area to that of the stable isotope-labeled internal standard. Validate the method using a calibration curve constructed from authentic standards to confirm linearity, accuracy, and precision.

Conclusion and Future Directions for Drug Development

The metabolic landscape of pentadecanoic acid is far more intricate and functionally significant than previously understood. Its conversion into the endocannabinoid agonist Pentadecanoylcarnitine and its oxidation via CYP450 enzymes into hydroxylated derivatives represent exciting new frontiers in lipid biology and pharmacology. These pathways transform a dietary fatty acid into a portfolio of specialized signaling molecules with distinct therapeutic potentials.

For drug development professionals, these findings open several avenues:

-

Direct Analogs as Therapeutics: Synthesizing stable, long-lasting analogs of PDC or ω-hydroxy-C15:0 could yield novel drugs targeting the endocannabinoid system or PPARs with high specificity.

-

Modulation of Metabolic Enzymes: Developing small molecules that inhibit or enhance the activity of the enzymes responsible for these conversions (e.g., specific CYP4A isoforms) could provide a way to fine-tune the endogenous levels of these bioactive lipids.

-

Nutraceutical Development: The role of C15:0 as a pro-drug for these metabolites strengthens the scientific rationale for its use as a targeted nutritional supplement to support cellular and metabolic health.

Further research is imperative to fully characterize the downstream signaling of these oxidized analogs, identify their specific protein targets, and validate their physiological effects in preclinical models of disease. Unraveling the complete C15:0 metabolome will undoubtedly pave the way for a new class of lipid-derived therapeutics.

References

-

Nutritional Outlook. (2022, August 23). New study finds pentadecanoic acid metabolizes into full-acting endogenous cannabinoid called pentadecanoylcarnitine. [Link]

-

Wikipedia. Cytochrome P450 omega hydroxylase. [Link]

-

Preprints.org. (2023, October 9). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity- En. [Link]

-

Preprints.org. (2023, October 8). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. [Link]

-

MDPI. (2023, October 30). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. [Link]

-

MDPI. Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration. [Link]

-

YouTube. (2017, June 2). Cytochrome P450. [Link]

-

PMC - NIH. (2025, December 26). Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review. [Link]

-

MDPI. (2019, January 8). Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED. [Link]

-

MDPI. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. [Link]

-

ResearchGate. (2025, October 18). New insights on pentadecanoic acid with special focus on its controversial essentiality: a mini-review. [Link]

-

PMC. Molecular and cellular mechanisms of pentadecanoic acid. [Link]

-

PMC - NIH. (2016, July 11). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. [Link]

-

AOCS. (2019, July 23). Analysis of Oxidized Fatty Acids. [Link]

-

Wikipedia. Fatty acid synthesis. [Link]

-

Semantic Scholar. [PDF] Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. [Link]

-

ResearchGate. (2023, October 8). (PDF) Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. [Link]

-

MDPI. Pentadecanoic Acid (C15:0) at Naturally Occurring Circulating Concentrations Has Selective Anticancer Activities Including Targeting B-Cell Lymphomas with CCND3 Oncogenic Alterations. [Link]

-

ResearchGate. (2015, January 30). (PDF) A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. [Link]

-

MDPI. (2015, February 2). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. [Link]

-

PLOS One - Research journals. (2022, May 26). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. [Link]

-

MDPI. Multi-Omics Analysis Reveals 1-Propanol-Induced Pentadecanoic Acid Biosynthesis in Yarrowia lipolytica. [Link]

Sources

- 1. Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Molecular and cellular mechanisms of pentadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds [mdpi.com]

- 7. nutritionaloutlook.com [nutritionaloutlook.com]

- 8. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]

- 9. Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aocs.org [aocs.org]

Methodological & Application

Application Note & Protocol: Robust GC-MS Analysis of 6-Oxopentadecanoic Acid via Two-Step Derivatization

Executive Summary & Scientific Rationale

The quantitative analysis of oxo-fatty acids, such as 6-oxopentadecanoic acid, by gas chromatography-mass spectrometry (GC-MS) presents significant analytical challenges. The presence of both a carboxylic acid and a ketone functional group imparts high polarity, low volatility, and thermal instability, rendering the native molecule incompatible with standard GC conditions.[1][2][3] Direct injection often leads to poor chromatographic peak shape, thermal degradation in the injector, and strong adsorption to the analytical column.[3]

To overcome these obstacles, a chemical derivatization strategy is not merely recommended but essential. The goal of derivatization is to chemically modify the polar functional groups, transforming the analyte into a more volatile and thermally stable derivative suitable for GC analysis.[4] For a bifunctional keto acid, a robust, two-step derivatization process is the industry-standard methodology. This involves:

-

Methoximation: Protection of the ketone (oxo) group to prevent keto-enol tautomerism and thermal degradation.[3][5][6]

-

Silylation: Conversion of the polar carboxyl group into a nonpolar silyl ester to dramatically increase volatility.[6]

This application note provides a detailed, field-proven protocol for the two-step derivatization of this compound, explains the causality behind each step, and offers expert troubleshooting guidance to ensure reproducible, high-quality analytical results.

The Imperative of a Two-Step Derivatization Workflow

A sequential, two-step approach is critical for ensuring the integrity of the analyte. The ketone group, particularly in α- or β-keto acids, can be labile. The initial methoximation step "locks" this functional group into a stable oxime derivative.[3][7] This is crucial because it prevents the molecule from existing in a keto-enol equilibrium, which, if left unchecked, would lead to the formation of multiple silylated derivatives from a single analyte, hopelessly complicating the resulting chromatogram.[3] Furthermore, this initial step stabilizes the molecule, preventing potential decarboxylation at the high temperatures of the GC inlet.[6][8]

Only after the ketone is protected is the sample subjected to silylation. This second step targets the highly polar carboxylic acid group, replacing the active hydrogen with a nonpolar trimethylsilyl (TMS) group.[8] This conversion is what ultimately allows the molecule to volatilize at a suitable temperature for GC separation.

Figure 1: Logical workflow for the robust two-step derivatization of keto acids prior to GC-MS analysis.

Detailed Protocol: Methoximation & Silylation of this compound

This protocol is designed for a dried sample extract. It is critical that the sample is completely free of water and moisture, as silylating reagents are readily hydrolyzed, which will lead to incomplete derivatization and poor results.[8]

Materials and Reagents

-

Sample: Dried extract containing this compound.

-

Internal Standard (IS): A suitable stable isotope-labeled standard or a structurally similar compound not present in the sample (e.g., 2-ketovaleric acid).[3]

-

Methoximation Reagent: Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine). Prepare fresh or store in small aliquots under nitrogen at -20°C.

-

Silylation Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) containing 1% Trimethylchlorosilane (TMCS). The TMCS acts as a catalyst and is crucial for efficient derivatization of sterically hindered groups.[9]

-

Solvent: Anhydrous hexane or ethyl acetate for dilution, if necessary.

-

Equipment:

-

2 mL glass reaction vials with PTFE-lined screw caps.

-

Heating block or oven capable of maintaining 37°C and 60°C.

-

Vortex mixer.

-

Gas-tight syringe for reagent transfer.

-

Step-by-Step Procedure

-

Sample Preparation & Internal Standard Spiking:

-

Ensure the sample extract is completely dry in a 2 mL reaction vial. A common method is evaporation under a gentle stream of nitrogen.

-

Add a known quantity of the internal standard solution to the dried sample. Evaporate the IS solvent completely.

-

-

Step 1: Methoximation (Ketone Protection)

-

Add 50 µL of the methoxyamine hydrochloride solution (20 mg/mL in pyridine) to the dried sample vial.[3][5]

-

Securely cap the vial and vortex vigorously for 1 minute to ensure complete dissolution of the residue.[3]

-

Incubate the vial in a heating block at 37°C for 90 minutes .[3] This reaction converts the ketone at the 6-position to a stable methoxime derivative.

-

-

Step 2: Silylation (Carboxyl Volatilization)

-

After incubation, allow the vial to cool to room temperature. It is not necessary to evaporate the pyridine.

-

Add 80 µL of MSTFA + 1% TMCS to the reaction mixture.

-

Securely cap the vial and vortex for 30 seconds.

-

Incubate the vial at 60°C for 30 minutes . This reaction converts the carboxylic acid group to its trimethylsilyl (TMS) ester.

-

-

Final Preparation for Analysis:

-

Allow the vial to cool to room temperature.

-

The sample is now derivatized and ready for direct injection into the GC-MS system. If necessary, the sample can be diluted with anhydrous hexane. The derivatized sample should be analyzed promptly to prevent degradation or hydrolysis of the TMS ester.

-

Chemical Reaction Overview

The derivatization process chemically alters both functional groups of the parent molecule, resulting in a significant increase in molecular weight and a decrease in polarity.

Figure 2: Chemical transformation of this compound during the two-step derivatization process.

Data Summary and Expected Parameters

The following table summarizes the key quantitative parameters of the described protocol. Adherence to these conditions provides a robust starting point for method development.

| Parameter | Value / Reagent | Rationale |

| Methoximation | ||

| Reagent | Methoxyamine HCl in Pyridine | Protects ketone, prevents tautomerism.[7] |

| Concentration | 20 mg/mL | Ensures sufficient reagent excess. |

| Volume | 50 µL | Adequate for typical sample amounts. |

| Temperature | 37°C | Mild conditions to prevent analyte degradation.[3] |

| Time | 90 minutes | Ensures reaction proceeds to completion.[3][6] |

| Silylation | ||

| Reagent | MSTFA + 1% TMCS | Highly effective silylating agent for carboxylic acids.[3] |

| Volume | 80 µL | Provides sufficient reagent and solvent volume. |

| Temperature | 60°C | Accelerates the silylation reaction. |

| Time | 30 minutes | Sufficient for complete derivatization of the carboxyl group.[6] |

Field Insights: Troubleshooting & Validation

As a self-validating system, any deviation from a single, sharp, and reproducible peak for your analyte and internal standard points to a specific issue in the protocol.

| Observed Problem | Probable Cause(s) | Expert Solution & Causality |

| Multiple peaks for the analyte | 1. Incomplete Methoximation: The unprotected ketone exists in equilibrium with its enol form, leading to multiple silylated species.[3] 2. E/Z Isomer Formation: Oximation can create geometric isomers that may separate chromatographically.[3] | 1. Validate Methoximation: Increase the incubation time to 2 hours or slightly raise the temperature to 50°C. Ensure your MeOx reagent has not degraded. 2. Confirm Isomers: If two sharp, closely eluting peaks with identical mass spectra are observed, they are likely isomers. This is often acceptable if integrated together for quantification. |

| Peak Tailing / Poor Peak Shape | 1. Incomplete Silylation: The free carboxylic acid remains, which is highly polar and interacts strongly with active sites in the GC system.[3] 2. Moisture Contamination: Water hydrolyzes both the silylating reagent and the TMS-derivatized product, leading to free acid. | 1. Check Reagent & Conditions: Use fresh MSTFA+TMCS. Extend silylation time to 45 minutes. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use high-purity anhydrous solvents. Purge vials with nitrogen before capping. Analyze samples promptly after derivatization. |

| Low or No Analyte Signal | 1. Analyte Degradation: The underivatized keto acid may have degraded in the hot GC inlet. 2. Hydrolysis of Derivative: The TMS ester is sensitive to trace moisture and can revert to the non-volatile acid. | 1. Confirm Workflow Order: Always perform methoximation before silylation to stabilize the molecule. 2. Strict Moisture Control: Re-evaluate all steps for potential moisture introduction. Prepare a fresh derivatized standard to confirm system performance. |

| Poor Reproducibility | 1. Inconsistent Reaction Times/Temps: Variability in derivatization efficiency between samples. 2. Absence of a Proper Internal Standard: No way to correct for minor variations in sample prep, injection volume, or instrument response.[3] | 1. Standardize Protocol: Use a calibrated heating block and a precise timer for all incubation steps. Automating the process can greatly improve consistency.[9][10] 2. Implement an IS: An internal standard is non-negotiable for quantitative analysis. It must be added at the very beginning of the sample preparation process. |

References

-

Derivatization steps prior to GC–MS analysis: a Silylation reactions... - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

-

Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatization - PMC. (2025, March 5). National Institutes of Health. Retrieved February 5, 2026, from [Link]

-

Metabolite Profiling by Automated Methoximation and Silylation. (2020, October 15). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9). YouTube. Retrieved February 5, 2026, from [Link]

-

Determination of Fatty and Resin Acids by GC-MS after Derivatization with BSTFA. (n.d.). Environment and Climate Change Canada. Retrieved February 5, 2026, from [Link]

-

High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC. (n.d.). National Institutes of Health. Retrieved February 5, 2026, from [Link]

-

Drying Enhances Signal Intensities for Global GC–MS Metabolomics - PMC. (n.d.). National Institutes of Health. Retrieved February 5, 2026, from [Link]

-

Metabolite Profiling by Automated Methoximation and Silylation. (n.d.). PAL System. Retrieved February 5, 2026, from [Link]

-

Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. (2019, July 23). AOCS. Retrieved February 5, 2026, from [Link]

-

Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9). YouTube. Retrieved February 5, 2026, from [Link]

-

Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021, December 18). PubMed Central. Retrieved February 5, 2026, from [Link]

-

Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Journal of Food and Drug Analysis. Retrieved February 5, 2026, from [Link]

Sources

- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jfda-online.com [jfda-online.com]

- 5. researchgate.net [researchgate.net]

- 6. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]

- 7. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. palsystem.com [palsystem.com]

- 10. researchgate.net [researchgate.net]

Application Note: Preparation and Gas Chromatographic Analysis of 6-Oxopentadecanoic Acid Methyl Ester

An authoritative guide for researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the preparation of 6-oxopentadecanoic acid methyl ester and its subsequent quantitative analysis by gas chromatography (GC). The protocols herein are designed to ensure high derivatization efficiency, analytical accuracy, and reproducibility. We delve into the underlying chemical principles of esterification, provide detailed, step-by-step experimental procedures, and outline a validated GC method suitable for the analysis of this oxo-fatty acid.

Introduction: The Rationale for Esterification in GC Analysis

This compound is an oxo-fatty acid, a class of molecules involved in various biological processes and of increasing interest in metabolic research and drug development. Direct analysis of free fatty acids by gas chromatography is challenging due to their low volatility and high polarity. The carboxyl group tends to form hydrogen bonds, leading to poor peak shape, tailing, and potential adsorption onto the GC column and inlet surfaces[1].

To overcome these analytical hurdles, derivatization is essential. The most common and robust derivatization strategy for fatty acids is conversion to their corresponding fatty acid methyl esters (FAMEs). This process replaces the polar carboxyl proton with a nonpolar methyl group, yielding a more volatile and thermally stable analyte that is ideal for GC analysis[2][3]. This application note details the acid-catalyzed esterification of this compound and the subsequent analytical protocol for its quantification.

Principle of Acid-Catalyzed Esterification

The conversion of a carboxylic acid to a methyl ester in the presence of methanol and an acid catalyst is a well-established and highly efficient method known as Fischer esterification. The reaction mechanism is pivotal to understanding the experimental conditions.

Mechanism Causality:

-

Protonation of the Carbonyl: The acid catalyst (e.g., H⁺ from methanolic HCl) protonates the carbonyl oxygen of the carboxylic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

-

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final methyl ester product.

This reversible reaction is typically driven to completion by using a large excess of methanol[4].

Caption: Acid-catalyzed esterification mechanism.

Experimental Protocol: Preparation of Methyl Ester

This protocol is designed as a self-validating system. Adherence to the specified reagent purity, volumes, and reaction conditions is critical for achieving quantitative conversion.

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation |

| This compound | ≥98% Purity | Commercially Available |

| Methanol (Anhydrous) | HPLC Grade | Sigma-Aldrich (Cat# 34860) or equivalent |

| Acetyl Chloride | Reagent Grade | Sigma-Aldrich (Cat# 00990) or equivalent |

| n-Hexane | HPLC Grade | VWR or equivalent |

| Sodium Chloride (NaCl) | ACS Grade | Fisher Scientific or equivalent |

| Sodium Sulfate (Anhydrous) | ACS Grade | Any reputable supplier |

| Internal Standard (IS) | ≥99% Purity | e.g., Methyl Heptadecanoate (Sigma-Aldrich) |

| Glassware | Borosilicate | Vials with PTFE-lined screw caps, pipettes |

| Equipment | --- | Heating block, vortex mixer, centrifuge |

Preparation of 2M Methanolic HCl

Causality: Methanolic HCl is the esterification catalyst. It is prepared by the reaction of acetyl chloride with anhydrous methanol. This in-situ generation ensures an anhydrous and highly reactive reagent, preventing side reactions caused by water.

Procedure:

-

In a fume hood, cool 18 mL of anhydrous methanol in an ice bath.

-

Slowly, and with extreme caution, add 2 mL of acetyl chloride dropwise to the cold methanol while stirring. Warning: This reaction is highly exothermic and releases HCl gas.

-

Once the addition is complete, seal the container and allow it to warm to room temperature. This solution is stable for several weeks when stored at 4°C.

Step-by-Step Esterification Protocol

Caption: Workflow for the preparation of methyl ester.

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a 4 mL glass vial with a PTFE-lined cap.

-

Internal Standard Addition: Spike the sample with a known amount of an appropriate internal standard (IS), such as methyl heptadecanoate. The IS is crucial for accurate quantification as it corrects for variations in extraction efficiency and injection volume.

-

Reagent Addition: Add 1 mL of the freshly prepared 2M methanolic HCl solution to the vial.

-

Reaction: Securely cap the vial and vortex for 30 seconds. Place the vial in a heating block set to 60°C for 30 minutes[1][5]. The elevated temperature accelerates the reaction towards equilibrium.

-

Quenching and Extraction: After cooling to room temperature, add 1 mL of 0.9% aqueous sodium chloride solution to quench the reaction. Add 1 mL of n-hexane to the vial to extract the newly formed, nonpolar FAME[6].

-

Phase Separation: Cap the vial and vortex vigorously for 1 minute. Centrifuge at approximately 1,500 x g for 5-10 minutes to achieve a clean separation of the aqueous and organic layers[6][7].

-

Sample Collection: Carefully transfer the upper hexane layer, containing the this compound methyl ester, to a new vial for GC analysis. If the sample appears cloudy, pass the hexane layer through a small amount of anhydrous sodium sulfate to remove residual water.

-

Storage: If not analyzed immediately, store the final sample at -20°C under nitrogen to prevent oxidation.

Gas Chromatography (GC) Method Protocol

The analysis of FAMEs is typically performed on polar capillary columns, which separate compounds based on boiling point and degree of polarity/unsaturation[8]. A flame ionization detector (FID) is standard for quantification due to its wide linear range and robustness, while a mass spectrometer (MS) is invaluable for positive identification.

Recommended GC Parameters

| Parameter | GC-FID Specification | GC-MS Specification | Rationale |

| GC System | Agilent 8890 or equivalent | Agilent 8890/5977 or equivalent | High-performance systems ensure reproducibility. |

| Column | DB-23, HP-88, or similar polar phase (e.g., 60 m x 0.25 mm, 0.25 µm) | DB-23, HP-88, or similar polar phase (e.g., 60 m x 0.25 mm, 0.25 µm) | Polar columns are required to resolve FAMEs, including positional isomers[7]. |

| Carrier Gas | Helium or Hydrogen | Helium (preferred for MS) | Constant flow rate (e.g., 1.2 mL/min). |

| Inlet Temp. | 250 °C | 250 °C | Ensures rapid volatilization without thermal degradation. |

| Injection Mode | Split (e.g., 20:1) | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks. |

| Injection Vol. | 1 µL | 1 µL | Standard volume for capillary columns. |

| Oven Program | Initial: 100°C (hold 2 min), Ramp: 5°C/min to 240°C, Hold: 10 min | Initial: 100°C (hold 2 min), Ramp: 5°C/min to 240°C, Hold: 10 min | A temperature ramp is essential to elute a wide range of FAMEs with good resolution[8]. |

| Detector | FID | Mass Spectrometer | FID for quantification; MS for identification. |

| FID Temp. | 280 °C | N/A | Prevents condensation of analytes in the detector. |

| MS Source Temp. | N/A | 230 °C | Standard temperature for electron ionization. |

| MS Quad Temp. | N/A | 150 °C | Standard temperature for the quadrupole. |

| MS Scan Range | N/A | 40 - 550 m/z | Captures the molecular ion and key fragments of the target analyte. |

Method Validation and Quantification

A robust analytical method requires validation to ensure its reliability. Key parameters include:

-

Linearity: A calibration curve should be constructed by preparing standards of this compound methyl ester at several concentrations, each containing a fixed amount of the internal standard. The plot of the analyte/IS peak area ratio versus concentration should yield a linear relationship (R² > 0.99)[8][9].

-

Precision and Accuracy: Assessed by analyzing replicate samples at different concentrations. Precision is expressed as the relative standard deviation (%RSD), while accuracy is determined by the percent recovery of spiked samples[9].

-

Limit of Detection (LOD) and Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Quantification: The concentration of this compound in the original sample is calculated using the following formula, derived from the calibration curve:

Concentration = (Area_Analyte / Area_IS) * (1 / Slope) * Dilution_Factor

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| No or Low Product Yield | Incomplete reaction. | Ensure reagents are fresh and anhydrous. Verify reaction temperature and time. |

| Poor extraction. | Ensure correct solvent volumes and vigorous mixing during extraction. Check pH of aqueous layer. | |

| Broad or Tailing Peaks | Active sites in GC system. | Use a deactivated inlet liner. Condition the column. |

| Co-elution with impurities. | Optimize the oven temperature program (slower ramp rate). | |

| Extraneous Peaks | Contamination. | Use high-purity solvents. Clean glassware thoroughly. Run a solvent blank. |

| Side reactions. | Ensure reaction temperature does not exceed recommended limits. |

Conclusion